molecular formula C13H17NO2 B6639047 1-(3-Benzylmorpholin-4-yl)ethanone

1-(3-Benzylmorpholin-4-yl)ethanone

Cat. No.: B6639047
M. Wt: 219.28 g/mol
InChI Key: NWYSNMDIVGGZNS-UHFFFAOYSA-N
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Description

1-(3-Benzylmorpholin-4-yl)ethanone is a morpholine derivative featuring a benzyl substituent at the 3-position of the morpholine ring and an acetyl (ethanone) group at the 4-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and favorable physicochemical properties.

Properties

IUPAC Name

1-(3-benzylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-7-8-16-10-13(14)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYSNMDIVGGZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone (CAS: 1709-88-2)

  • Structural Features : Replaces the benzyl group with a benzylsulfonyl substituent. The sulfonyl group increases polarity and hydrogen-bonding capacity.
  • Physicochemical Properties: Higher molecular weight (C₁₃H₁₆N₂O₃S; 296.34 g/mol) compared to the target compound (estimated C₁₃H₁₅NO₂; 217.26 g/mol). Enhanced water solubility due to the sulfonyl group.
  • Applications : Used in catalytic and synthetic chemistry for coupling reactions, as evidenced by its inclusion in supplier catalogs .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7)

  • Structural Features: Incorporates an indole-sulfonyl moiety and a 4-chlorobenzyl group.
  • Biological Relevance : Similar compounds are explored in medicinal chemistry for enzyme inhibition (e.g., kinase or protease targets) due to the sulfonyl and heterocyclic motifs .

8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene Derivatives

  • Structural Features: Tricyclic morpholine derivatives with ethanone groups. The rigid tricyclic framework reduces conformational flexibility compared to the target compound.
  • Synthesis : Prepared via cyclization reactions using aluminum chloride or palladium catalysts, highlighting divergent synthetic routes for morpholine-based scaffolds .

Ethanone Derivatives with Aromatic Substituents

1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS: 23911-56-0)

  • Structural Features: Benzofuran replaces the morpholine ring. The methyl group and ethanone are positioned on the fused heterocycle.
  • Physicochemical Properties : Lower molecular weight (C₇H₈O₂; 136.14 g/mol) and higher volatility. Used in fragrance industries for its "orange blossom" aroma .

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS: 76650-29-8)

  • Structural Features: Biphenyl system with a methyl group and ethanone. Lacks the nitrogen-oxygen heterocycle of morpholine.
  • Applications : Intermediate in organic synthesis for liquid crystals or polymer precursors .

Hydroxyacetophenone Analogues

1-[3-(Benzoyloxy)-4-hydroxyphenyl]ethanone (CAS: 101140-07-2)

  • Structural Features: Hydroxyl and benzoyloxy groups on the phenyl ring. Shares the ethanone group but lacks the morpholine moiety.
  • Physicochemical Properties : Molecular weight 256.26 g/mol (C₁₅H₁₂O₄). Higher melting point due to hydrogen-bonding capacity.
  • Synthesis : Prepared via Friedel-Crafts acylation using nitrobenzene as a solvent, contrasting with palladium-catalyzed methods for morpholine derivatives .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-(3-Benzylmorpholin-4-yl)ethanone C₁₃H₁₅NO₂ 217.26 Morpholine, benzyl, ethanone Synthesis intermediate
2-(Benzylsulfonyl)-1-morpholinylethanone C₁₃H₁₆N₂O₃S 296.34 Sulfonyl, morpholine Catalytic chemistry
1-(3-Methyl-benzofuran-2-yl)-ethanone C₇H₈O₂ 136.14 Benzofuran, ethanone Fragrance industry
1-[3-(Benzoyloxy)-4-hydroxyphenyl]ethanone C₁₅H₁₂O₄ 256.26 Benzoyloxy, hydroxyl Pharmaceutical intermediates

Key Research Findings

Morpholine Derivatives: Compounds with morpholine-ethanone frameworks exhibit enhanced synthetic versatility. For example, Suzuki coupling () and tricyclic cyclization () are preferred for introducing aromatic and heterocyclic substituents.

Biological Potential: Sulfonyl-containing morpholine derivatives (e.g., ) are prioritized in drug discovery for their target-binding capabilities, though specific data on the target compound remain underexplored.

Property Trade-offs: Hydroxyacetophenones () favor crystallinity and stability, whereas morpholine-ethanone hybrids balance lipophilicity and reactivity for further derivatization.

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